4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide
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Overview
Description
4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide is a member of benzamides.
Scientific Research Applications
Anticancer Activity
4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide derivatives have been studied for their potential in anticancer therapy. For instance, compounds with similar structures have demonstrated moderate to good anticancer activity against various human cancer cell lines, including breast, lung, and prostate cancer cells. These studies typically involve MTT assays to evaluate the efficacy of the compounds against cancer cells (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Synthesis in Medicinal Chemistry
The compound's derivatives are often synthesized for use in medicinal chemistry. For example, the synthesis of Gefitinib, a cancer treatment drug, involves intermediate compounds that are structurally similar to 4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide. These synthesis processes are crucial in the development of new pharmaceuticals (Jin, Chen, Zou, Shi, & Ren, 2005).
Chemical Reactions and Products
The compound also plays a role in various chemical reactions, contributing to the understanding of reaction mechanisms. For instance, its derivatives have been used to study abnormal products in Bischler–Napieralski isoquinoline synthesis, providing insights into the reaction pathways and mechanisms (Doi, Shirai, & Sato, 1997).
Inhibition of Nitric Oxide Production
Some benzamide derivatives, structurally related to 4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide, have been found to inhibit nitric oxide production in microglia cells. This finding suggests potential applications in neuroinflammation and neurodegenerative diseases (Kim, Lee, Kim, Ha, Kim, & Lee, 2009).
Corrosion Inhibition
In the field of materials science, similar compounds have been investigated for their role as corrosion inhibitors. For example, certain N-Phenyl-benzamide derivatives, related in structure, have been shown to inhibit corrosion in metals, highlighting their potential in industrial applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
properties
Product Name |
4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide |
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Molecular Formula |
C27H28N2O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-[1-[(4-methoxyphenyl)carbamoyl]cyclopentyl]phenyl]benzamide |
InChI |
InChI=1S/C27H28N2O4/c1-32-23-13-5-19(6-14-23)25(30)28-21-9-7-20(8-10-21)27(17-3-4-18-27)26(31)29-22-11-15-24(33-2)16-12-22/h5-16H,3-4,17-18H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
VLSCYHLDGQJLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3(CCCC3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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